molecular formula C13H17ClN2O3S B5228338 ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride

ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride

Cat. No. B5228338
M. Wt: 316.80 g/mol
InChI Key: AFJZCOSYUFODAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA, RNA, and proteins. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect for antitumor agents. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, ultimately leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is its potential as an antimicrobial and antitumor agent. This compound has shown promising results in inhibiting the growth of bacterial strains and cancer cells. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in vivo.

Future Directions

There are several future directions for the study of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the study of the mechanism of action to better understand how this compound inhibits the activity of enzymes involved in essential cellular processes. Additionally, further studies are needed to evaluate the potential toxicity of this compound to normal cells and to determine its safety for in vivo use. Finally, the potential applications of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride in other areas of scientific research, such as antiviral or anti-inflammatory agents, should be explored.

Synthesis Methods

Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is synthesized by reacting 2-mercapto-5-ethoxybenzimidazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The product is then purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride has been studied for its potential applications in various areas of scientific research. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S.ClH/c1-3-17-9-5-6-10-11(7-9)15-13(14-10)19-8-12(16)18-4-2;/h5-7H,3-4,8H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJZCOSYUFODAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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